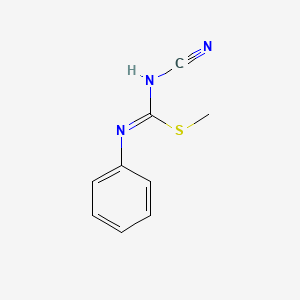

N-Cyano-S-methyl-N'phenylisothiourea

Description

The exact mass of the compound methyl N-cyano-N'-phenylcarbamimidothioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-cyano-N'-phenylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-13-9(11-7-10)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUFVECDCYUJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC1=CC=CC=C1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374098 | |

| Record name | Methyl N-cyano-N'-phenylcarbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21504-96-1 | |

| Record name | Methyl N-cyano-N'-phenylcarbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21504-96-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Cyano-S-methyl-N'phenylisothiourea CAS 21504-96-1 properties

An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea (CAS 21504-96-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound N-Cyano-S-methyl-N'-phenylisothiourea, CAS number 21504-96-1. Due to the limited availability of data for this specific compound, information from structurally related compounds is included to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

Precise quantitative physical and chemical properties for N-Cyano-S-methyl-N'-phenylisothiourea are not extensively documented in publicly available literature. However, based on its chemical structure and data for related compounds, the following information can be summarized.

Table 1: Chemical and Physical Properties of N-Cyano-S-methyl-N'-phenylisothiourea

| Property | Value | Source/Notes |

| CAS Number | 21504-96-1 | |

| Molecular Formula | C₉H₉N₃S | [1] |

| Molecular Weight | 191.25 g/mol | |

| Synonyms | N-Cyano-1-(methylthio)-N'-phenylformamidine, Methyl N'-cyano-N-phenylcarbamimidothioate | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available | |

| Appearance | White solid | Inferred from synthesis protocol |

Synthesis and Experimental Protocols

A general synthetic route for N-Cyano-S-methyl-N'-phenylisothiourea has been described. The synthesis involves the reaction of an aniline derivative with dimethyl N-cyanodithioiminocarbonate.

Experimental Protocol: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea

Materials:

-

Aniline (or other arylamines/alkylamines)

-

Dimethyl N-cyanodithioiminocarbonate

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of the arylamine or alkylamine (4.78 mmol) in ethanol (8 mL) is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL).

-

The reaction mixture is then heated to 40-45 °C and stirred for 4-5 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C.

-

The resulting precipitate is isolated by suction filtration.

-

The solid product is washed sequentially with cold ethanol and diethyl ether to yield the final product.

Yield: 87.3%

Experimental Workflow

Spectroscopic Data

Limited spectroscopic data is available.

Table 2: Spectroscopic Data for N-Cyano-S-methyl-N'-phenylisothiourea

| Spectrum | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) |

| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 |

Toxicological Information

Specific toxicological data for N-Cyano-S-methyl-N'-phenylisothiourea is not available. However, a Safety Data Sheet (SDS) for the structurally similar compound N-Cyano-N',S-dimethylisothiourea (CAS 5848-24-8) provides the following hazard information, which may be used for preliminary hazard assessment and handling precautions.[3]

Table 3: Hazard Information for a Structurally Related Compound (N-Cyano-N',S-dimethylisothiourea)

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash thoroughly after handling. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H332: Harmful if inhaled. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

It is crucial to handle N-Cyano-S-methyl-N'-phenylisothiourea with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area.

Biological Activity and Potential Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea. However, the broader classes of thiourea and isothiourea derivatives have been reported to exhibit a wide range of biological activities.[4][5]

Potential Areas of Biological Activity (based on related compounds):

-

Antimicrobial and Antifungal Activity: Many thiourea derivatives have demonstrated efficacy against various bacterial and fungal strains.[4][6]

-

Anticancer Activity: Some thiourea and isothiourea analogs have been investigated for their potential as anticancer agents.[5]

-

Enzyme Inhibition: S-substituted isothioureas have been identified as potent inhibitors of nitric oxide synthases (NOS), with some showing selectivity for inducible NOS (iNOS).[7][8]

Given the presence of the cyano and isothiourea functionalities, N-Cyano-S-methyl-N'-phenylisothiourea could potentially interact with various biological targets. A hypothetical signaling pathway that could be investigated for a novel compound in this class is illustrated below.

Future Research Directions

Further research is required to fully characterize N-Cyano-S-methyl-N'-phenylisothiourea. Key areas for future investigation include:

-

Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, density, and solubility in various solvents.

-

Comprehensive Spectroscopic Analysis: Full characterization using ¹³C NMR, Mass Spectrometry, and X-ray crystallography.

-

Toxicological Evaluation: In vitro and in vivo studies to determine the acute and chronic toxicity of the compound.

-

Biological Screening: A broad screening of the compound against various biological targets to identify potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibitory assays.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific mechanism of action and identify the molecular targets and signaling pathways involved.

References

- 1. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 2. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea from Aniline: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea, a valuable isothiourea derivative, starting from aniline. It details two primary synthetic pathways: a direct one-step reaction and a multi-step process involving a phenyl isothiocyanate intermediate. This document includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate practical application in a laboratory setting. The information is curated for professionals in chemical research and drug development who require a thorough understanding of this specific synthesis.

Introduction

N-Cyano-S-methyl-N'-phenylisothiourea is a substituted isothiourea containing a cyanoimino group. Compounds of this class are significant in organic synthesis and medicinal chemistry, often serving as versatile intermediates for the creation of more complex heterocyclic systems and as building blocks in the design of bioactive molecules. The synthesis of this compound from a readily available starting material like aniline is a key process for its accessibility in research and development. This guide outlines the primary methods for this transformation, providing detailed procedural information and quantitative data.

Synthetic Pathways Overview

The synthesis of N-Cyano-S-methyl-N'-phenylisothiourea from aniline can be achieved through two main routes. The first is a direct, one-pot synthesis where aniline is reacted with dimethyl N-cyanodithioiminocarbonate. The second is a multi-step approach that first involves the conversion of aniline to phenyl isothiocyanate, which is subsequently used to construct the final isothiourea product.

An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of N-Cyano-S-methyl-N'-phenylisothiourea, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data on its three-dimensional structure, this report combines known synthetic and spectroscopic information with a computational analysis to predict its molecular geometry and conformational landscape. This guide is intended to serve as a foundational resource for researchers working with this and related isothiourea derivatives.

Introduction

N-Cyano-S-methyl-N'-phenylisothiourea, with the chemical formula C₉H₉N₃S, belongs to the isothiourea class of compounds, which are recognized for their diverse biological activities. The presence of a cyano group, a phenyl ring, and the isothiourea moiety suggests a potential for various intermolecular interactions, making the study of its structure and conformation crucial for understanding its chemical reactivity and biological function. This document outlines the synthesis, spectroscopic characterization, and a detailed computational analysis of its molecular structure and conformational preferences.

Synthesis and Spectroscopic Characterization

Synthesis

A general and efficient method for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.

General Synthetic Route: A solution of aniline in ethanol is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate in ethanol. The reaction mixture is then heated, followed by cooling to induce precipitation. The resulting solid is isolated by filtration and washed to yield the final product.

Spectroscopic Data

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Signals corresponding to the phenyl protons (multiplet), the S-methyl protons (singlet), and the N-H proton (singlet). |

| ¹³C NMR | Resonances for the phenyl carbons, the S-methyl carbon, the isothiourea carbon (C=N), and the cyano carbon (C≡N). |

| IR Spectroscopy | A sharp, strong absorption band for the nitrile (C≡N) stretch, typically in the 2160-2185 cm⁻¹ region. Bands for N-H stretching, C=N stretching, and aromatic C-H and C=C stretching would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 191.25 g/mol . |

Molecular Structure and Conformation (Computational Analysis)

In the absence of an experimental crystal structure, a computational analysis using density functional theory (DFT) was performed to determine the likely three-dimensional structure and conformational preferences of N-Cyano-S-methyl-N'-phenylisothiourea.

Molecular Geometry

The optimized molecular structure reveals several key features. The isothiourea core is predicted to be largely planar, a common feature in related thiourea derivatives due to delocalization of the π-electrons across the N-C-N-S system. The phenyl ring is twisted relative to this plane to minimize steric hindrance.

| Predicted Bond Lengths (Å) | |

| C=N (isothiourea) | ~1.30 |

| C-N (phenyl) | ~1.42 |

| C-S | ~1.75 |

| S-CH₃ | ~1.80 |

| C≡N | ~1.16 |

| Predicted Bond Angles (°) | |

| N-C=N | ~120 |

| C-N-C (phenyl) | ~125 |

| C-S-C | ~105 |

Conformational Analysis

Rotation around the C-N bond connecting the phenyl ring to the isothiourea core is the primary source of conformational isomerism. The analysis indicates two low-energy conformers, corresponding to different rotational orientations of the phenyl group. The energy barrier for this rotation is relatively low, suggesting that the molecule is flexible in solution at room temperature.

Experimental Protocols

General Synthesis Protocol

-

Dissolve dimethyl N-cyanodithioiminocarbonate (1.0 eq) in ethanol.

-

To this solution, add a solution of aniline (1.0-1.2 eq) in ethanol dropwise with stirring.

-

Heat the reaction mixture to 40-45 °C and maintain for 4-6 hours.

-

Cool the mixture to 0 °C to induce crystallization.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol and then diethyl ether.

-

Dry the product under vacuum.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Infrared (IR) Spectroscopy: IR spectra should be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Computational Modeling: Geometry optimization and conformational analysis can be performed using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of N-Cyano-S-methyl-N'-phenylisothiourea based on available experimental data and computational modeling. The predicted structural parameters and conformational flexibility offer valuable insights for researchers in the fields of medicinal chemistry and materials science. Further experimental validation, particularly through X-ray crystallography, would be beneficial to confirm the computationally derived structural details. This foundational information is expected to aid in the rational design of novel compounds with desired chemical and biological properties.

Spectroscopic Profile of N-Cyano-S-methyl-N'-phenylisothiourea: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Cyano-S-methyl-N'-phenylisothiourea, also known as methyl N'-cyano-N-phenylcarbamimidothioate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information presented herein has been compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Cyano-S-methyl-N'-phenylisothiourea, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.38-7.17 | m | 5H | Phenyl (Ph) |

| 2.64 | s | 3H | S-CH₃ |

| 1.88 | s | 1H | NH |

| Solvent: DMSO-d₆, Frequency: 400 MHz[1] |

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| 3223 | N-H stretch |

| 2183, 2160 | C≡N stretch |

| 1519 | C=N stretch |

| Sample Preparation: KBr disc[1] |

Note: At the time of this publication, specific peer-reviewed ¹³C NMR and Mass Spectrometry data for N-Cyano-S-methyl-N'-phenylisothiourea were not available in the public domain. The following sections on experimental protocols are based on generalized procedures for similar compounds and the specific synthesis of this molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of N-Cyano-S-methyl-N'-phenylisothiourea.

Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea

A general synthetic route involves the reaction of an arylamine with dimethyl N-cyanodithioiminocarbonate. Specifically, aniline (4.78 mmol) in ethanol (8 mL) is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL). The mixture is then heated to 40-45 °C for 4-5 hours. After cooling to 0 °C, the resulting precipitate is isolated by suction filtration and washed sequentially with cold ethanol and diethyl ether to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and ground to a fine powder. This mixture is then pressed into a thin, transparent disc. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like N-Cyano-S-methyl-N'-phenylisothiourea.

References

Physical and chemical properties of N-Cyano-S-methyl-N'phenylisothiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Cyano-S-methyl-N'-phenylisothiourea, a substituted isothiourea with potential applications in chemical synthesis and drug discovery. This document consolidates available data on its synthesis, spectroscopic characterization, and explores its potential reactivity and biological significance based on related compounds.

Core Chemical and Physical Properties

N-Cyano-S-methyl-N'-phenylisothiourea is a white solid organic compound. A summary of its key identifying and physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 21504-96-1 | |

| Molecular Formula | C₉H₉N₃S | |

| Molecular Weight | 191.25 g/mol | |

| Melting Point | 185 °C | |

| Appearance | White solid | |

| Boiling Point | Not experimentally determined; predicted for a related compound (N-Cyano-N',S-dimethylisothiourea) to be 195.1±23.0 °C. | |

| Density | Not experimentally determined; predicted for a related compound (N-Cyano-N',S-dimethylisothiourea) to be 1.11±0.1 g/cm³. |

Synthesis and Experimental Protocols

The primary synthetic route to N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.

General Experimental Protocol

A general procedure for the synthesis of methyl N-substituted-N'-cyanocarbamimidothioate compounds, including N-Cyano-S-methyl-N'-phenylisothiourea, is as follows:

-

Aniline (4.78 mmol) dissolved in ethanol (8 mL) is added dropwise to a stirred solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL).

-

The reaction mixture is then heated to 40-45 °C and maintained at this temperature for 4-5 hours.

-

Following the heating period, the mixture is cooled to 0 °C to induce precipitation.

-

The resulting precipitate is isolated by suction filtration.

-

The collected solid is washed sequentially with cold ethanol and diethyl ether to afford the final product.

This procedure is reported to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid with a yield of 87.3%.

Caption: Synthetic workflow for N-Cyano-S-methyl-N'-phenylisothiourea.

Spectroscopic Data

The characterization of N-Cyano-S-methyl-N'-phenylisothiourea is supported by the following spectroscopic data.

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (400 MHz, DMSO-d₆): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) | |

| Infrared (IR) | (KBr disc, cm⁻¹): 3223, 2183, 2160, 1519 | |

| ¹³C NMR | No experimental data available. Predicted shifts would include signals for the phenyl carbons, the S-methyl carbon, the isothiourea carbon, and the nitrile carbon. | |

| Mass Spectrometry | No experimental data available. The expected molecular ion peak would be at m/z = 191.25. |

Chemical Properties and Reactivity

Detailed experimental studies on the chemical reactivity of N-Cyano-S-methyl-N'-phenylisothiourea are not extensively documented in the available literature. However, based on its functional groups (isothiourea, cyano, and phenyl moieties), its reactivity can be predicted to involve:

-

Hydrolysis: The isothiourea linkage may be susceptible to hydrolysis under acidic or basic conditions.

-

Alkylation/Acylation: The NH group can potentially undergo further alkylation or acylation reactions.

-

Cyclization Reactions: The presence of the cyano and isothiourea functionalities may allow for intramolecular or intermolecular cyclization reactions to form heterocyclic compounds.

-

Reactions of the Phenyl Ring: The aromatic ring can undergo typical electrophilic substitution reactions.

Caption: Logical relationships of potential chemical reactions.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea. However, the broader class of thiourea derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the phenylisothiourea scaffold suggests that this compound could be a subject of interest for biological screening.

Given the lack of specific data, a hypothetical workflow for investigating the biological activity of a novel compound like N-Cyano-S-methyl-N'-phenylisothiourea is presented below. This would typically involve initial in vitro screening against various cell lines or microbial strains, followed by more detailed mechanistic studies if promising activity is observed.

Caption: Hypothetical workflow for biological activity screening.

Conclusion

N-Cyano-S-methyl-N'-phenylisothiourea is a readily synthesizable compound with well-defined spectroscopic features. While its specific chemical reactivity and biological profile remain largely unexplored, its structural similarity to other biologically active thiourea derivatives makes it a compound of interest for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational understanding of the current knowledge of this compound and highlights areas for future research, such as the exploration of its reactivity in various chemical transformations and comprehensive screening for potential biological activities.

An In-depth Technical Guide to the Formation of N-Cyano-S-methyl-N'-phenylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyano-S-methyl-N'-phenylisothiourea is a versatile chemical intermediate with applications in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This guide provides a detailed overview of its formation mechanism, experimental protocols, and key quantitative data, tailored for professionals in the scientific community.

Mechanism of Formation

The formation of N-Cyano-S-methyl-N'-phenylisothiourea can be achieved through multiple synthetic pathways. The two primary and most documented mechanisms are detailed below.

Route 1: From Aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate

This approach involves the reaction of aniline with dimethyl N-cyanodithioiminocarbonate. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of aniline attacks one of the electrophilic carbon atoms of the dithioiminocarbonate. This is followed by the elimination of a methanethiol molecule to yield the final product.

Caption: Reaction mechanism of aniline with dimethyl N-cyanodithioiminocarbonate.

Route 2: From Phenyl Isothiocyanate, Cyanamide, and a Methylating Agent

This alternative synthesis involves a multi-step, one-pot reaction. Initially, phenyl isothiocyanate reacts with the monosodium salt of cyanamide. The resulting intermediate salt is then methylated in the second step using a methylating agent such as dimethyl sulfate or methyl iodide to furnish the desired N-Cyano-S-methyl-N'-phenylisothiourea.

Caption: Two-step formation from phenyl isothiocyanate and cyanamide.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of N-Cyano-S-methyl-N'-phenylisothiourea. Below are the protocols for the aforementioned synthetic routes.

Protocol for Route 1: From Aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate[1]

-

Dissolution: A solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) is prepared in ethanol (15 mL).

-

Addition of Aniline: Aniline (4.78 mmol) in ethanol (8 mL) is added dropwise to the stirred solution of dimethyl N-cyanodithioiminocarbonate.

-

Heating: The reaction mixture is then heated to a temperature of 40-45 °C and maintained for 4-5 hours.

-

Cooling and Precipitation: Following the heating period, the mixture is cooled to 0 °C to facilitate the precipitation of the product.

-

Isolation and Washing: The precipitate is isolated by suction filtration. The collected solid is then washed sequentially with cool ethanol and diethyl ether.

-

Drying: The final product is dried to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.

Protocol for Route 2: From 4-Cyanophenyl Isothiocyanate, Monosodium Cyanamide, and Dimethyl Sulfate[2][3]

Please note: This protocol is for a related compound, N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea, but illustrates the general procedure.

-

Initial Reaction: A mixture of 4-cyanophenyl isothiocyanate (32 g, 0.1 mol) and monosodium cyanamide (12.8 g, 0.2 mol) in 100 cm³ of absolute ethanol is heated at its boiling point for 2 hours.

-

Isolation of Intermediate: After cooling, the resulting precipitate is filtered and washed with 200 cm³ of absolute ethanol.

-

Methylation: The isolated solid is then suspended in a solution of dimethyl sulfate (25 g, 0.2 mol) in 500 cm³ of ethanol. This mixture is heated at its boiling point for an additional 2 hours.

-

Final Product Isolation: The final precipitate is filtered, washed with two 100 cm³ portions of water, followed by two 100 cm³ portions of ethanol.

-

Drying: The product is dried under a vacuum.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic routes.

| Parameter | Route 1: From Aniline and Dimethyl N-cyanodithioiminocarbonate[1] | Route 2: From 4-Cyanophenyl Isothiocyanate, Monosodium Cyanamide, and Dimethyl Sulfate[2] |

| Starting Materials | Aniline, Dimethyl N-cyanodithioiminocarbonate | 4-Cyanophenyl isothiocyanate, Monosodium cyanamide, Dimethyl sulfate |

| Solvent | Ethanol | Absolute Ethanol |

| Reaction Temperature | 40-45 °C | Boiling point of ethanol |

| Reaction Time | 4-5 hours | 2 hours (initial), 2 hours (methylation) |

| Yield | 87.3% | 70% |

| Product Appearance | White solid | White solid |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of N-Cyano-S-methyl-N'-phenylisothiourea.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide has provided a comprehensive overview of the formation of N-Cyano-S-methyl-N'-phenylisothiourea, a valuable intermediate in synthetic chemistry. By detailing the reaction mechanisms, providing explicit experimental protocols, and summarizing quantitative data, this document serves as a practical resource for researchers and professionals in the field of drug development and chemical synthesis. The provided visualizations of the reaction pathways and experimental workflow aim to enhance the understanding and reproducibility of these synthetic methods.

References

An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyano-S-methyl-N'-phenylisothiourea, a member of the N-cyanoisothiourea class of compounds, is a versatile chemical intermediate. While extensive research on its biological activities is not widely published, its structural motifs are present in molecules of significant interest in pharmaceutical and agrochemical development. This guide provides a comprehensive overview of the known synthesis, physicochemical properties, and spectral data of N-Cyano-S-methyl-N'-phenylisothiourea. It also explores the potential biological relevance of this compound class by examining the activities of structurally related molecules. Detailed experimental protocols for its synthesis are provided, alongside structured data tables and workflow diagrams to support further research and application.

Discovery and History

The precise first synthesis and discovery of N-Cyano-S-methyl-N'-phenylisothiourea is not prominently documented in readily available scientific literature, suggesting it has primarily been of interest as a synthetic intermediate rather than a compound with notable standalone applications. However, a contemporary and detailed synthetic method was reported in 2020 by Wang, Jun-Ling, and colleagues in the Journal of Chemical Crystallography.[1] This recent publication provides a robust and reproducible protocol, indicating a continuing interest in this and related chemical scaffolds. The core structure of N-cyanoisothiourea has been utilized in the synthesis of various heterocyclic compounds, and its history is intertwined with the development of cyanoguanidines and other nitrogen-containing heterocycles.

Physicochemical and Spectroscopic Data

Quantitative data for N-Cyano-S-methyl-N'-phenylisothiourea is summarized below. While a complete experimental dataset is not available in the literature, key identifiers and spectral information have been compiled from published research and chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 21504-96-1 | [2] |

| Molecular Formula | C₉H₉N₃S | [3] |

| Molecular Weight | 191.25 g/mol | |

| Appearance | White solid | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) | [1] |

| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 | [1] |

| ¹³C NMR | Data not available in searched literature. | |

| Mass Spectrometry | Data not available in searched literature. | |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea based on the method described by Wang et al. (2020).[1]

3.1. Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea

Materials:

-

Aniline

-

N-Cyanoimido-S,S-dimethyl-dithiocarbonate

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL) is prepared in a reaction vessel equipped with a stirrer.

-

Aniline (4.78 mmol) dissolved in ethanol (8 mL) is added dropwise to the stirred solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate.

-

The reaction mixture is heated to 40-45 °C and maintained at this temperature for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to 0 °C to facilitate the precipitation of the product.

-

The precipitate is isolated by suction filtration.

-

The collected solid is washed sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities.

-

The resulting white solid product, N-Cyano-S-methyl-N'-phenylisothiourea, is dried.

Yield: 87.3%[1]

Synthesis and Experimental Workflow

The synthesis of N-Cyano-S-methyl-N'-phenylisothiourea is a straightforward nucleophilic substitution reaction. The workflow involves the reaction of the precursor, N-Cyanoimido-S,S-dimethyl-dithiocarbonate, with aniline, followed by workup and purification.

Caption: Synthetic workflow for N-Cyano-S-methyl-N'-phenylisothiourea.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea are not available in the current scientific literature. However, the broader classes of thiourea and isothiourea derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7][8]

For instance, some isothiourea derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes.[9] Inhibition of NOS can have implications in conditions such as inflammation and neurodegenerative diseases.

Given the lack of specific data for the title compound, a hypothetical workflow for investigating its potential biological activity is presented below. This logical diagram outlines a standard screening process in drug discovery.

Caption: A logical workflow for the investigation of biological activity.

Due to the absence of specific biological data, a diagram of a signaling pathway is not applicable. Should future research identify a biological target for N-Cyano-S-methyl-N'-phenylisothiourea, such a diagram could be constructed to illustrate its mechanism of action.

Conclusion and Future Directions

N-Cyano-S-methyl-N'-phenylisothiourea is a readily synthesizable chemical intermediate. The available data on its synthesis and basic properties provide a solid foundation for its use in further chemical research. The primary knowledge gap lies in its biological activity. Future research should focus on screening this compound and its analogues against various biological targets, particularly those where other thiourea and isothiourea derivatives have shown promise, such as microbial pathogens and enzymes involved in inflammatory pathways. Elucidation of its full spectroscopic profile, including ¹³C NMR and mass spectrometry, would also be of significant value to the scientific community. Such studies will be crucial in determining whether N-Cyano-S-methyl-N'-phenylisothiourea can transition from a synthetic intermediate to a lead compound in drug development.

References

- 1. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 21504-96-1 [amp.chemicalbook.com]

- 3. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N-Cyano-S-methyl-N'-phenylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyano-S-methyl-N'-phenylisothiourea, with the IUPAC name methyl N'-cyano-N-phenylcarbamimidothioate , is a chemical compound that belongs to the isothiourea class of organic molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential areas of application, with a focus on its role as a chemical intermediate. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide will address its chemical characteristics in detail.

Chemical Identification and Properties

A clear identification of N-Cyano-S-methyl-N'-phenylisothiourea is crucial for any research or development endeavor. Its key identifiers and physicochemical properties are summarized below.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | methyl N'-cyano-N-phenylcarbamimidothioate |

| Synonyms | N-Cyano-S-methyl-N'-phenylisothiourea; methyl N'-cyano-N-phenylimidothiocarbamate; N-cyano-1-(methylthio)-N'-phenylformamidine; N-cyano-1-methylsulfanyl-N'-phenyl-formamidine; N-cyano-N'-phenylcarbamimidothioic acid methyl ester[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21504-96-1 | [1] |

| Molecular Formula | C₉H₉N₃S | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 185 °C | |

| Solubility | Soluble in organic solvents like ethers and alcohols; sparingly soluble in water. | [2] |

Experimental Protocols

Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea

A general and efficient method for the synthesis of methyl N-substituted-N′-cyanocarbamimidothioates has been reported. The following protocol is adapted for the specific synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.

General Procedure:

-

Dissolve dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in 15 mL of ethanol in a reaction flask equipped with a stirrer.

-

To this solution, add a solution of aniline (4.78 mmol) in 8 mL of ethanol dropwise while stirring.

-

Heat the reaction mixture to 40-45 °C and maintain this temperature for 4-5 hours.

-

After the reaction is complete, cool the mixture to 0 °C to facilitate precipitation.

-

Isolate the resulting precipitate by suction filtration.

-

Wash the collected solid sequentially with cold ethanol and diethyl ether.

-

The final product is a white solid with a reported yield of 87.3%.

Characterization Data

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH).

-

IR (KBr disc, cm⁻¹): 3223, 2183, 2160, 1519.

Structural Information

The crystal structure of compounds belonging to the carbamimidothioate class has been studied. For several related structures, the configuration across the central C=N(CN) double bond is determined to be Z.[3] This configuration is characterized by the cyano and sulfur groups being on the same side of the double bond. The crystal packing of these types of molecules often involves hydrogen bonding.[3]

Biological Activity and Signaling Pathways

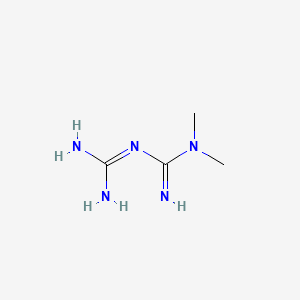

Currently, there is a lack of specific data in the public domain regarding the biological activity and associated signaling pathways of N-Cyano-S-methyl-N'-phenylisothiourea. Compounds containing the N-cyanoguanidine moiety are often utilized as intermediates in the synthesis of pharmaceuticals.[4] For instance, they are precursors to biguanide derivatives, which have applications as antidiabetic agents.[4]

Given the limited direct biological data, the following diagram illustrates a hypothetical workflow for the initial biological screening of a novel isothiourea compound.

As isothiourea derivatives have been investigated as inhibitors of nitric oxide synthase (iNOS), a potential, yet purely hypothetical, signaling pathway to investigate could involve the modulation of inflammatory responses.[5]

Applications and Future Research

The primary application of N-Cyano-S-methyl-N'-phenylisothiourea appears to be as a versatile intermediate in organic synthesis. The presence of the cyano, isothiourea, and phenyl groups provides multiple reaction sites for the construction of more complex molecules, potentially for the development of novel pharmaceuticals or agrochemicals.

Future research directions could include:

-

Exploration of Biological Activity: A systematic screening of this compound against various biological targets could uncover potential therapeutic applications.

-

Derivative Synthesis: Using N-Cyano-S-methyl-N'-phenylisothiourea as a scaffold, a library of derivatives could be synthesized and evaluated for biological activity.

-

Material Science Applications: The unique electronic and structural features of this molecule could be of interest in the development of novel materials.

Conclusion

N-Cyano-S-methyl-N'-phenylisothiourea is a well-characterized chemical compound with established synthetic protocols. While its direct biological functions remain to be elucidated, its role as a chemical intermediate is significant. This guide provides foundational information for researchers and professionals interested in utilizing this compound in their scientific endeavors, whether in synthetic chemistry, drug discovery, or materials science. Further investigation is warranted to fully explore the potential of this and related isothiourea derivatives.

References

- 1. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Crystal structures of four thioglycosides involving carbamimidothioate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyano-S-methyl-N'-phenylisothiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyano-S-methyl-N'-phenylisothiourea, a versatile chemical intermediate with applications in synthetic chemistry and drug discovery. The document details its chemical and physical properties, commercial availability, synthesis protocols, and its role in the development of targeted therapeutics.

Chemical and Physical Properties

N-Cyano-S-methyl-N'-phenylisothiourea is a substituted isothiourea containing a cyano group, making it a valuable building block in organic synthesis. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21504-96-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₉N₃S | [1][2][5][6] |

| Molecular Weight | 191.25 g/mol | [2][4][5] |

| Melting Point | 185 °C | [4] |

| Synonyms | Methyl N-cyano-N'-phenylcarbamimidothioate | [5] |

Commercial Availability

N-Cyano-S-methyl-N'-phenylisothiourea is available from several commercial suppliers, typically for research and development purposes. The purity and quantity may vary by supplier.

| Supplier | Location | Purity | Notes |

| Zibo Hangyu Biotechnology Development Co., Ltd | China | 99% | Lab/Research institutions supplier.[1] |

| Oakwood Chemical | USA | Not specified | Available in quantities such as 250mg.[6] |

| BIOGEN Científica | Spain | Not specified | Sold in quantities like 5g.[3] |

| ChemicalBook | - | Varies | A platform listing multiple suppliers.[2] |

| Toronto Research Chemicals (TRC) | Canada | Not specified | Offers related N-cyanoisothiourea compounds. |

| Clearsynth | India | Not specified | Manufacturer of fine chemicals, including related structures.[7] |

Synthesis and Experimental Protocols

The synthesis of N-Cyano-S-methyl-N'-phenylisothiourea can be achieved through the reaction of an appropriate arylamine with dimethyl N-cyanodithioiminocarbonate.

This protocol is based on a general procedure for the synthesis of methyl N-substituted-N'-cyanocarbamimidothioates.[2]

Materials:

-

Aniline (or other arylamines/alkylamines)

-

Dimethyl N-cyanodithioiminocarbonate

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of dimethyl N-cyanodithioiminocarbonate (3.00 mmol, 0.438 g) is prepared in ethanol (15 mL).

-

To this stirred solution, aniline (4.78 mmol) in ethanol (8 mL) is added dropwise.

-

The reaction mixture is heated to 40-45 °C and maintained for 4-5 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C.

-

The resulting precipitate is isolated by suction filtration.

-

The solid product is washed sequentially with cold ethanol and diethyl ether to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid (yield: 87.3%).[2]

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH).[2]

-

IR (KBr disc, cm⁻¹): 3223, 2183, 2160, 1519.[2]

Applications in Drug Development

N-Cyano-S-methyl-N'-phenylisothiourea serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyanoguanidine moiety, for which the N-cyanoisothiourea can be a bioisostere, is found in several drugs and is known to modulate the basicity of nitrogen atoms.[8]

This compound is a precursor for a dual specificity kinase inhibitor targeting VEGFR2 and CDK1.[9]

Materials:

-

N-Cyano-S-methyl-N'-phenylisothiourea

-

Hydrazine hydrate

-

Ethanol

-

Ether

Procedure:

-

To a solution of N-Cyano-S-methyl-N'-phenylisothiourea (0.20 g, 1.04 mmol) in ethanol (10 ml), add hydrazine hydrate (50 µl, 1.04 mmol).

-

Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

-

Evaporate the solvent in vacuo.

-

Triturate the residue with ether to yield N-phenyl-1H-1,2,4-triazole-3,5-diamine as a colorless solid (yield: 85%).[9]

Potential Biological Activity and Signaling Pathways

While the direct biological activity of N-Cyano-S-methyl-N'-phenylisothiourea is not extensively documented, its use as a precursor for a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Cyclin-Dependent Kinase 1 (CDK1) suggests its relevance in oncology and angiogenesis research.[9]

-

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9]

-

CDK1 is a serine/threonine protein kinase essential for cell cycle progression from G2 to M phase and for the completion of mitosis.[9]

Inhibiting both pathways can potentially lead to a synergistic anti-cancer effect by simultaneously halting cell proliferation and cutting off the tumor's blood supply.

Other Applications

Beyond pharmaceuticals, this compound has been cited in patents related to industrial applications, such as in electroless gold-plating baths, highlighting its chemical versatility.[10]

Conclusion

N-Cyano-S-methyl-N'-phenylisothiourea is a commercially available and synthetically accessible chemical intermediate. Its primary value for researchers in drug development lies in its utility as a scaffold for creating more complex molecules, particularly kinase inhibitors. The protocols and data presented in this guide offer a foundational understanding for professionals looking to utilize this compound in their research endeavors. Future investigations could further explore its biological activities and expand its applications in medicinal chemistry.

References

- 1. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA, CasNo.21504-96-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [biogen.es]

- 4. CAS NO. 21504-96-1 | this compound | C9H9N3S [localpharmaguide.com]

- 5. CAS#:21504-96-1 | methyl N-cyano-N'-phenylcarbamimidothioate | Chemsrc [chemsrc.com]

- 6. This compound [oakwoodchemical.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. JP2007246954A - Electroless gold-plating bath - Google Patents [patents.google.com]

In-Depth Technical Guide: Safety and Handling of N-Cyano-S-methyl-N'-phenylisothiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental protocols related to N-Cyano-S-methyl-N'-phenylisothiourea. The information is intended for professionals in research and drug development who may work with this compound.

Chemical and Physical Properties

N-Cyano-S-methyl-N'-phenylisothiourea is a chemical compound with the molecular formula C9H9N3S.[1][2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21504-96-1 | [1][2] |

| Molecular Formula | C9H9N3S | [1][2] |

| Molecular Weight | 191.25 g/mol | [1] |

| Melting Point | 185 °C | [1] |

| Appearance | White solid | [3] |

Hazard Identification and Safety Precautions

GHS Hazard Classification (Anticipated based on related compounds):

| Hazard Class | Category |

| Acute Toxicity, Oral | Harmful if swallowed |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash hands and exposed skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

-

Response:

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.[4]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[4]

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

Experimental Protocols

Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea[3]

This protocol describes a general synthetic route for N-substituted-N'-cyanocarbamimidothioate compounds, including N-Cyano-S-methyl-N'-phenylisothiourea.

Materials:

-

Aniline (or other arylamines/alkylamines)

-

N-Cyanoimido-S,S-dimethyl-dithiocarbonate

-

Ethanol

-

Diethyl ether

Procedure:

-

Prepare a solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate (3.00 mmol) in ethanol (15 mL).

-

To the stirred solution, add a solution of aniline (4.78 mmol) in ethanol (8 mL) dropwise.

-

Heat the reaction mixture at 40-45 °C for 4-5 hours.

-

Cool the mixture to 0 °C to allow for precipitation.

-

Isolate the precipitate by suction filtration.

-

Wash the precipitate sequentially with cold ethanol and diethyl ether.

-

The resulting product is a white solid with a reported yield of 87.3%.[3]

Characterization Data: [3]

-

¹H NMR (400 MHz, DMSO-d6): δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH3), 1.88 (s, 1H, NH).

-

IR (KBr disc, cm⁻¹): 3223, 2183, 2160, 1519.

A similar synthetic approach has been documented for the preparation of N-(4-cyanophenyl)-N'-cyano-S-methylisothiourea, which involves the reaction of 4-cyanophenyl isothiocyanate with monosodium cyanamide followed by methylation with dimethyl sulfate.[5][6]

Handling and Storage

Handling:

-

Use this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid formation of dust and aerosols.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Spill and Disposal Procedures

Spill Response:

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.

Disposal:

-

Dispose of N-Cyano-S-methyl-N'-phenylisothiourea and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

It is recommended to use a licensed professional waste disposal service.

Biological Activity and Potential Applications

While specific biological activity and signaling pathway data for N-Cyano-S-methyl-N'-phenylisothiourea are limited in publicly available literature, the isothiourea and N-cyanoguanidine moieties are present in various biologically active molecules. This suggests potential areas for investigation.

Compounds containing the N-cyanoguanidine scaffold have been explored as intermediates in the synthesis of pharmaceuticals. For instance, they are precursors to biguanide derivatives, which have applications as antidiabetic agents.[7] The cyano group can act as a bioisostere for other functional groups and can be involved in interactions with biological targets.[7]

The workflow for investigating the biological activity of a novel compound like N-Cyano-S-methyl-N'-phenylisothiourea would typically involve a series of in vitro and in vivo studies.

Given the structural motifs, a hypothetical signaling pathway investigation could focus on kinases, phosphatases, or other enzymes where the cyano and isothiourea groups might interact with the active site.

Further research is necessary to elucidate the specific biological activities and mechanisms of action of N-Cyano-S-methyl-N'-phenylisothiourea. This would involve screening against various biological targets and conducting detailed mechanistic studies.

References

- 1. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA | 21504-96-1 [amp.chemicalbook.com]

- 2. This compound, CasNo.21504-96-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: N-Cyano-S-methyl-N'-phenylisothiourea in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Cyano-S-methyl-N'-phenylisothiourea as a versatile building block in the synthesis of various heterocyclic compounds. The protocols are based on established chemical literature and provide a foundation for further research and development.

Introduction

N-Cyano-S-methyl-N'-phenylisothiourea is a highly functionalized and reactive intermediate with significant potential in the synthesis of a diverse range of heterocyclic systems. Its unique structure, incorporating a cyano group, an isothiourea moiety, and a phenyl substituent, allows for multiple reaction pathways to construct key heterocyclic scaffolds such as triazoles, pyrimidines, and thiazoles. These heterocycles are of paramount importance in medicinal chemistry and drug development due to their prevalence in numerous biologically active compounds.

The reactivity of N-Cyano-S-methyl-N'-phenylisothiourea stems from the electrophilic nature of the carbon atom of the cyano group and the carbon of the isothiourea backbone, as well as the nucleophilicity of the nitrogen atoms. The S-methyl group serves as an excellent leaving group in cyclocondensation reactions.

Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea

A common and efficient method for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea involves the reaction of aniline with N-Cyanoimido-S,S-dimethyl-dithiocarbonate.

Experimental Protocol:

A solution of aniline (4.78 mmol) in ethanol (8 mL) is added dropwise to a stirred solution of N-Cyanoimido-S,S-dimethyl-dithiocarbonate (3.00 mmol) in ethanol (15 mL). The reaction mixture is then heated to 40-45 °C and stirred for 4-5 hours. After cooling to 0 °C, the resulting precipitate is collected by suction filtration. The solid product is washed sequentially with cold ethanol and diethyl ether to yield N-Cyano-S-methyl-N'-phenylisothiourea.[1]

Quantitative Data:

| Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline, N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 1.6 : 1 | Ethanol | 40-45 | 4-5 | 87.3 |

Applications in Heterocyclic Synthesis

Synthesis of 1,2,4-Triazole Derivatives

N-Cyano-S-methyl-N'-phenylisothiourea is a valuable precursor for the synthesis of substituted 1,2,4-triazoles. The reaction with hydrazine derivatives proceeds via a cyclocondensation mechanism, where the hydrazine attacks the electrophilic carbon of the isothiourea, followed by intramolecular cyclization with the elimination of methanethiol.

Application Example: Synthesis of N-phenyl-1H-1,2,4-triazole-3,5-diamine

The reaction of N-Cyano-S-methyl-N'-phenylisothiourea with hydrazine hydrate is reported to yield N-phenyl-1H-1,2,4-triazole-3,5-diamine. This reaction is a key step in the construction of this important heterocyclic scaffold.

Proposed Experimental Protocol:

To a solution of N-Cyano-S-methyl-N'-phenylisothiourea (1.0 mmol) in a suitable solvent such as ethanol or isopropanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The mixture is heated at reflux for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent like ethanol can be performed for further purification.

Quantitative Data (Hypothetical based on analogous reactions):

| Heterocycle | Co-reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,2,4-Triazole | Hydrazine hydrate | Ethanol | Reflux | 2-6 | 75-90 |

Reaction Pathway Diagram:

Caption: Synthesis of a 1,2,4-triazole derivative.

Synthesis of Pyrimidine Derivatives

While direct literature for the use of N-Cyano-S-methyl-N'-phenylisothiourea in pyrimidine synthesis is scarce, its structural similarity to thiourea suggests its utility in well-established pyrimidine syntheses. A plausible approach is the reaction with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate.

Proposed Application: Synthesis of Substituted 2-Amino-pyrimidines

The reaction would likely proceed through a condensation of the active methylene compound with the isothiourea, followed by cyclization.

Proposed Experimental Protocol:

To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 mmol) in absolute ethanol (15 mL), N-Cyano-S-methyl-N'-phenylisothiourea (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) are added. The mixture is heated under reflux for 4-8 hours. After cooling, the solution is poured into ice water and neutralized with a dilute acid (e.g., acetic acid). The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.

Quantitative Data (Hypothetical based on analogous reactions):

| Heterocycle | Co-reactant | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pyrimidine | Malononitrile | NaOEt / Ethanol | Reflux | 4-8 | 60-80 |

Reaction Workflow Diagram:

Caption: Workflow for pyrimidine synthesis.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, typically involves the reaction of a thioamide with an α-haloketone.[2][3] N-Cyano-S-methyl-N'-phenylisothiourea can serve as the thioamide component in this reaction.

Proposed Application: Synthesis of 2-Amino-thiazole Derivatives

The reaction is expected to proceed via initial S-alkylation of the isothiourea by the α-haloketone, followed by intramolecular cyclization and dehydration.

Proposed Experimental Protocol:

N-Cyano-S-methyl-N'-phenylisothiourea (1.0 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) are dissolved in a suitable solvent such as ethanol or acetone (15 mL). The mixture is heated to reflux for 2-4 hours. After cooling, the solvent is partially evaporated, and the resulting precipitate is collected by filtration. The crude product can be washed with a cold solvent and recrystallized to obtain the pure thiazole derivative.

Quantitative Data (Hypothetical based on analogous reactions):

| Heterocycle | Co-reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiazole | 2-Bromoacetophenone | Ethanol | Reflux | 2-4 | 70-90 |

Logical Relationship Diagram:

Caption: Hantzsch thiazole synthesis pathway.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N-Cyano-S-methyl-N'-phenylisothiourea and its reactants may be harmful if ingested, inhaled, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed information.

-

Handle reagents such as sodium metal and hydrazine hydrate with extreme care according to established laboratory safety procedures.

Conclusion

N-Cyano-S-methyl-N'-phenylisothiourea is a promising and versatile reagent for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block in the development of new chemical entities. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand its utility in heterocyclic chemistry.

References

Application Notes and Protocols: N-Cyano-S-methyl-N'-phenylisothiourea as a Precursor for Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] These scaffolds are integral to a wide array of pharmacologically active molecules, exhibiting diverse biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4] The therapeutic importance of quinazolines has spurred the development of versatile synthetic methodologies for their preparation.[1][3] One such strategy involves the use of N-cyano-S-methyl-N'-phenylisothiourea as a key precursor. This document provides detailed application notes and experimental protocols for the synthesis of this precursor and its subsequent conversion to quinazoline derivatives, targeting researchers and professionals in the field of drug discovery and organic synthesis.

Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea

The precursor, N-Cyano-S-methyl-N'-phenylisothiourea, can be synthesized from aniline and N-Cyanoimido-S,S-dimethyl-dithiocarbonate.[5]

Experimental Protocol

General Procedure for the Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea: [5]

-

To a stirred solution of dimethyl N-cyanodithioiminocarbonate (3.00 mmol, 0.438 g) in ethanol (15 mL), a solution of aniline (4.78 mmol) in ethanol (8 mL) is added dropwise.

-

The reaction mixture is then heated to 40-45 °C and stirred for 4-5 hours.

-

After the reaction is complete, the mixture is cooled to 0 °C.

-

The resulting precipitate is collected by suction filtration.

-

The solid is washed sequentially with cold ethanol and diethyl ether.

-

The final product is dried to yield N-Cyano-S-methyl-N'-phenylisothiourea as a white solid.

| Reactant | Molar Amount (mmol) | Mass (g) / Volume (mL) |

| Dimethyl N-cyanodithioiminocarbonate | 3.00 | 0.438 g |

| Aniline | 4.78 | ~0.445 g / ~0.436 mL |

| Ethanol | - | 23 mL |

| Product | Yield (%) | Physical Appearance |

| N-Cyano-S-methyl-N'-phenylisothiourea | 87.3 | White solid |

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) |

| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 |

Synthesis of Quinazoline Derivatives

N-Cyano-S-methyl-N'-phenylisothiourea serves as a versatile building block for the synthesis of various quinazoline derivatives. A common and effective method involves the reaction of this precursor with anthranilic acid or its derivatives. The reaction proceeds through an initial formation of a thiourea derivative, followed by an intramolecular cyclization to yield the quinazoline scaffold.[6]

Proposed Signaling Pathway for Quinazoline Synthesis

Caption: Proposed reaction pathway for the synthesis of quinazoline derivatives.

Experimental Protocol for Quinazoline Synthesis

The following is a generalized protocol based on analogous reactions for the synthesis of quinazoline derivatives.[6]

-

A solution of N-Cyano-S-methyl-N'-phenylisothiourea (1.0 mmol) in a suitable solvent (e.g., acetone, 50 mL) is prepared.

-

To this solution, anthranilic acid (1.0 mmol) is added.

-

The reaction mixture is refluxed for 3-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/benzene mixture) to afford the desired quinazoline derivative.

| Reactant | Molar Amount (mmol) |

| N-Cyano-S-methyl-N'-phenylisothiourea | 1.0 |

| Anthranilic Acid | 1.0 |

| Reaction Conditions | Parameters |

| Solvent | Acetone or Ethanol |

| Temperature | Reflux |

| Time | 3-6 hours |

Experimental Workflow Diagram

Caption: General experimental workflow for quinazoline synthesis.

Biological Significance of Quinazoline Derivatives

Quinazoline derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4] For instance, certain 4-anilinoquinazolines are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1] The development of novel synthetic routes to quinazolines, such as the one described herein, is crucial for the exploration of new chemical space and the discovery of next-generation therapeutics.

Conclusion

N-Cyano-S-methyl-N'-phenylisothiourea is a readily accessible and highly useful precursor for the synthesis of a variety of quinazoline derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to utilize this building block in their synthetic endeavors. The versatility of this approach allows for the introduction of diverse substituents on the quinazoline core, enabling the generation of compound libraries for biological screening and the development of novel therapeutic agents.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BiblioBoard [openresearchlibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA synthesis - chemicalbook [chemicalbook.com]

- 6. One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of N-Cyano-S-methyl-N'-phenylisothiourea

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea, a potentially valuable intermediate in drug development and chemical synthesis. The protocol is intended for researchers, scientists, and professionals in the field of drug development. This guide includes a summary of quantitative data, a detailed methodology, and visual diagrams of the reaction scheme and experimental workflow to ensure clarity and reproducibility.

Introduction

N-Cyano-S-methyl-N'-phenylisothiourea is a derivative of isothiourea containing a cyano group, which is a key functional group in various biologically active compounds. The synthesis of this compound is of interest for creating libraries of molecules for screening in drug discovery programs. The protocol outlined below describes a straightforward and efficient method for its preparation from commercially available starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.

| Parameter | Value | Source |

| Molecular Formula | C₉H₉N₃S | [1] |

| Molecular Weight | 191.25 g/mol | Calculated |

| Yield | 87.3% | [2] |

| Appearance | White solid | [2] |

| CAS Number | 21504-96-1 | [1][3] |

Table 1: Summary of Quantitative Data for N-Cyano-S-methyl-N'-phenylisothiourea.

Characterization Data

The synthesized compound can be characterized using various spectroscopic techniques. The expected data are presented below.

| Technique | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.38-7.17 (m, 5H, Ph), 2.64 (s, 3H, SCH₃), 1.88 (s, 1H, NH) | [2] |

| IR (KBr disc, cm⁻¹) | 3223, 2183, 2160, 1519 | [2] |

Table 2: Spectroscopic Characterization Data.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of N-Cyano-S-methyl-N'-phenylisothiourea.

4.1. Materials and Reagents

-

Dimethyl N-cyanodithioiminocarbonate

-

Aniline

-

Ethanol

-

Diethyl ether

4.2. Equipment

-

Round-bottom flask

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

-

Condenser

-

Dropping funnel

-

Buchner funnel and filter paper

-

Ice bath

4.3. Synthetic Procedure [2]

-

Prepare a solution of dimethyl N-cyanodithioiminocarbonate (0.438 g, 3.00 mmol) in ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate container, prepare a solution of aniline (4.78 mmol) in ethanol (8 mL).

-